molecular formula C15H25ClN2O2 B14083596 1-Phenylethyl (2-(diethylamino)ethyl)carbamate hydrochloride CAS No. 101491-65-0

1-Phenylethyl (2-(diethylamino)ethyl)carbamate hydrochloride

Cat. No.: B14083596
CAS No.: 101491-65-0
M. Wt: 300.82 g/mol
InChI Key: JOFXZHOHDBVQQS-UHFFFAOYSA-N
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Description

Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride, (-)- (9CI) is a chemical compound with the molecular formula C15H25ClN2O2 and a molecular weight of 300.8242 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride involves several steps. One common method includes the reaction of 2-(diethylamino)ethylamine with phenyl chloroformate to form the corresponding carbamate ester. This reaction typically occurs under controlled conditions with the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: This compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Carbamic acid, [2-(diethylamino)ethyl]-, 1-phenylethyl ester, monohydrochloride can be compared with other similar compounds such as:

Properties

CAS No.

101491-65-0

Molecular Formula

C15H25ClN2O2

Molecular Weight

300.82 g/mol

IUPAC Name

1-phenylethyl N-[2-(diethylamino)ethyl]carbamate;hydrochloride

InChI

InChI=1S/C15H24N2O2.ClH/c1-4-17(5-2)12-11-16-15(18)19-13(3)14-9-7-6-8-10-14;/h6-10,13H,4-5,11-12H2,1-3H3,(H,16,18);1H

InChI Key

JOFXZHOHDBVQQS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)OC(C)C1=CC=CC=C1.Cl

Origin of Product

United States

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